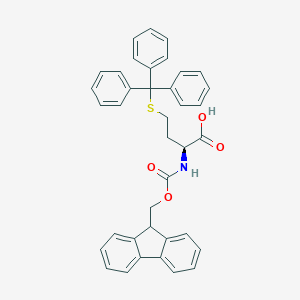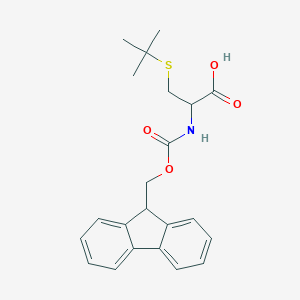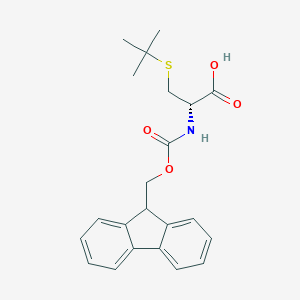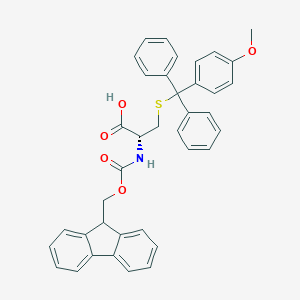
Fmoc-Ser(Bzl)-OH
Vue d'ensemble
Description
Fmoc-O-benzyl-L-serine is a derivative used in organic synthesis . It can be applied in the synthesis of phosphopeptides . This derivative can be introduced using standard activation methods .
Synthesis Analysis
Fmoc-O-benzyl-L-serine can be prepared efficiently by standard Fmoc SPPS methods . β-piperidinylalanine formation has been shown to occur during Fmoc deprotection of N-terminal Ser (PO (OBzl)OH), particularly under microwave conditions .Molecular Structure Analysis
The molecular formula of Fmoc-O-benzyl-L-serine is C25H23NO5 . Its molecular weight is 417.45 .Chemical Reactions Analysis
Fmoc-O-benzyl-L-serine is used as a building block for the synthesis of phosphoserine containing peptides . It is stable to piperidine .Physical And Chemical Properties Analysis
Fmoc-O-benzyl-L-serine is a white to off-white powder . It has an optical activity of [α]20/D +24±2°, c = 1% in ethyl acetate .Applications De Recherche Scientifique
Synthèse de peptides
Fmoc-Ser(Bzl)-OH est largement utilisé dans la synthèse peptidique en phase solide (SPPS). Le groupe Fmoc sert de protection temporaire pour le groupe amino pendant le processus de synthèse, permettant l'ajout séquentiel d'acides aminés pour former des peptides . Cette méthode est particulièrement utile pour synthétiser des peptides avec des séquences spécifiques requises pour les études biologiques, telles que les inhibiteurs enzymatiques ou les analogues hormonaux.
Science des matériaux
Les acides aminés modifiés par Fmoc, y compris this compound, présentent des propriétés d'auto-assemblage. Ils peuvent former diverses nanostructures, qui sont utiles en science des matériaux pour créer des matériaux bio-inspirés . Ces matériaux ont des applications potentielles dans le développement de nouveaux biomatériaux pour les dispositifs médicaux, le génie tissulaire et comme échafaudages pour la croissance cellulaire.
Bio-matrice
L'hydrophobicité et l'aromaticité inhérentes du groupement Fmoc dans this compound favorisent l'association des blocs de construction, ce qui le rend adapté aux applications de bio-matrice . Cela implique l'utilisation de molécules biologiques comme matrices pour organiser les nanomatériaux en motifs spécifiques, ce qui est essentiel en nanotechnologie et dans le développement de biosenseurs.
Catalyse
La propriété d'auto-assemblage des acides aminés modifiés par Fmoc peut conduire à la formation de structures qui présentent des propriétés catalytiques. This compound peut être utilisé pour créer des catalyseurs à base de peptides qui imitent l'action des enzymes, qui sont importants pour les transformations chimiques dans les processus biologiques et industriels .
Mécanisme D'action
Target of Action
Fmoc-Ser(Bzl)-OH is primarily used as a building block in peptide synthesis . Its primary targets are the amino acids and short peptides that it modifies. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of the building blocks .
Biochemical Pathways
The self-assembly of this compound with its targets can lead to the formation of functional materials . These materials have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific peptides it is used to synthesize .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific peptides it is used to synthesize. The self-assembly of the compound with its targets can lead to the formation of functional materials with potential applications in various fields .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the self-assembly process can be affected by pH and buffer ions . Additionally, the compound’s storage temperature can also impact its stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fmoc-Ser(Bzl)-OH: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of serine, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid ligases and peptidyl transferases . These interactions are essential for the accurate and efficient assembly of peptide chains. The benzyl group attached to the serine residue provides additional stability and protection, ensuring the integrity of the peptide during synthesis .
Cellular Effects
This compound: influences various cellular processes, particularly those related to protein synthesis and modification. It can affect cell signaling pathways by modulating the activity of enzymes involved in peptide synthesis. For example, the presence of this compound can enhance the efficiency of peptide bond formation, leading to increased protein synthesis. Additionally, this compound can impact gene expression by influencing the availability of amino acids for protein synthesis. Changes in cellular metabolism may also occur due to the altered availability of serine and its derivatives .
Molecular Mechanism
The molecular mechanism of This compound involves its role as a protecting group in peptide synthesis. The Fmoc group is attached to the amino group of serine, preventing unwanted reactions during peptide bond formation. This protection is achieved through the formation of a stable carbamate linkage between the Fmoc group and the amino group. The benzyl group attached to the serine residue provides additional stability and protection. During peptide synthesis, the Fmoc group can be selectively removed using mild base treatment, allowing for the sequential addition of amino acids to the growing peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, the stability of this compound is crucial for maintaining the integrity of the synthesized peptides. Long-term effects on cellular function may include changes in protein synthesis and modification, as well as potential impacts on cell signaling pathways .
Dosage Effects in Animal Models
The effects of This compound can vary with different dosages in animal models. At low doses, the compound may enhance protein synthesis and improve cellular function. At high doses, it may cause toxic or adverse effects, such as disruption of cellular metabolism and inhibition of enzyme activity. Threshold effects may also be observed, where a certain dosage is required to achieve the desired biochemical effects. It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound: is involved in various metabolic pathways related to protein synthesis and modification. The compound interacts with enzymes such as peptidyl transferases and Fmoc-protected amino acid ligases , which are essential for the assembly of peptide chains. Additionally, the presence of the Fmoc group can influence metabolic flux and metabolite levels by modulating the availability of amino acids for protein synthesis. The benzyl group attached to the serine residue may also affect the metabolic pathways by providing additional stability and protection .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can be localized to specific compartments or organelles, where it participates in peptide synthesis and modification. The distribution of this compound within cells can influence its activity and function, as well as its impact on cellular processes .
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis and modification occur. The presence of the Fmoc and benzyl groups can affect the localization and activity of the compound, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDGLCDMLNEMJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426922 | |
| Record name | Fmoc-O-benzyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83792-48-7 | |
| Record name | Fmoc-O-benzyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




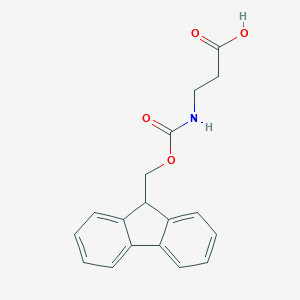



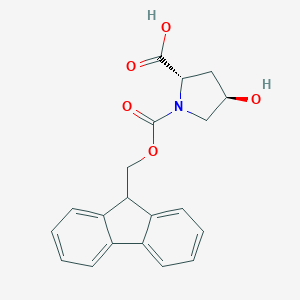


![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)
